![molecular formula C15H17N3 B1431487 1-Cyclohexyl-2-methyl-1,3-benzodiazole-5-carbonitrile CAS No. 1403483-86-2](/img/structure/B1431487.png)
1-Cyclohexyl-2-methyl-1,3-benzodiazole-5-carbonitrile
Overview
Description
1-Cyclohexyl-2-methyl-1,3-benzodiazole-5-carbonitrile is a chemical compound with the CAS Number: 1403483-86-2. It has a molecular weight of 239.32 . The IUPAC name for this compound is 1-cyclohexyl-2-methyl-1H-benzimidazole-5-carbonitrile .
Molecular Structure Analysis
The InChI code for 1-Cyclohexyl-2-methyl-1,3-benzodiazole-5-carbonitrile is 1S/C15H17N3/c1-11-17-14-9-12 (10-16)7-8-15 (14)18 (11)13-5-3-2-4-6-13/h7-9,13H,2-6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
The compound has a molecular weight of 239.32 .Scientific Research Applications
Antibacterial Activity
1-Cyclohexyl-2-methyl-1,3-benzodiazole-5-carbonitrile has been investigated for its antibacterial properties. In a study by Kathrotiya and Patel, certain derivatives of this compound displayed considerable antibacterial activity against Salmonella typhi (MIC values of 62.5 and 12.5 μg/mL) compared to reference drugs like ampicillin, chloramphenicol, and ciprofloxacin .
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 1-Cyclohexyl-2-methyl-1,3-benzodiazole-5-carbonitrile are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .
Mode of Action
As research progresses, we will gain a better understanding of how this compound interacts with its targets and the resulting changes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Cyclohexyl-2-methyl-1,3-benzodiazole-5-carbonitrile are currently under investigation. These properties will have a significant impact on the bioavailability of the compound .
Result of Action
As research progresses, we will gain a better understanding of these effects .
properties
IUPAC Name |
1-cyclohexyl-2-methylbenzimidazole-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3/c1-11-17-14-9-12(10-16)7-8-15(14)18(11)13-5-3-2-4-6-13/h7-9,13H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXHNJQMXJUDEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C3CCCCC3)C=CC(=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201207095 | |
Record name | 1H-Benzimidazole-5-carbonitrile, 1-cyclohexyl-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201207095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1403483-86-2 | |
Record name | 1H-Benzimidazole-5-carbonitrile, 1-cyclohexyl-2-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1403483-86-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Benzimidazole-5-carbonitrile, 1-cyclohexyl-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201207095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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